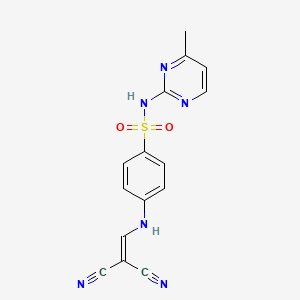

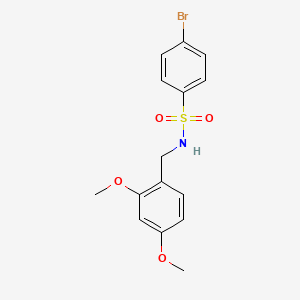

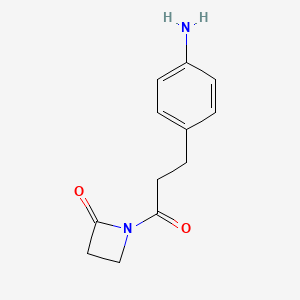

![molecular formula C21H22N4O5S B3074948 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine CAS No. 1024592-70-8](/img/structure/B3074948.png)

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine

概要

説明

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrazolyl group, a nitrophenyl group, and a sulfonylpiperidine group . These groups are known to confer various properties to the compound, which can be useful in different applications, such as pharmaceuticals and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the different functional groups present in the molecule. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, affecting its solubility in different solvents .科学的研究の応用

Intermediate in Synthesizing Biologically Active Compounds : The compound serves as an important intermediate for synthesizing various biologically active compounds, particularly in anticancer drug development (Wang et al., 2016).

X-Ray Powder Diffraction Data : X-ray powder diffraction data of derivatives of this compound have been reported, indicating its importance in the synthesis of anticoagulants like apixaban (Qing Wang et al., 2017).

Antimicrobial Activity : Derivatives of the compound have shown potential antimicrobial activities, with various synthesized compounds being screened for their effectiveness against different microbial strains (V. R. Dangar et al., 2014).

Synthesis of Novel Schiff Bases : The compound has been used in the synthesis of novel Schiff bases, which were then screened for their antimicrobial activity. Some derivatives exhibited significant activity, indicating potential pharmaceutical applications (Divyaraj Puthran et al., 2019).

Sulphonylation Applications : Studies have been conducted on the sulphonylation of derivatives of this compound, indicating its versatility in chemical reactions and potential applications in developing new chemical entities (I. Diana et al., 2018).

Inhibition of Metal Complexes : Derivatives of this compound have been used to synthesize metal complexes that exhibit inhibitory activity against human erythrocyte carbonic anhydrase isozymes, suggesting therapeutic potential (Nurgün Büyükkıdan et al., 2017).

Molecular Docking Studies : Molecular docking studies of derivatives of this compound have been conducted for their potential biological evaluation against diseases like cancer and tuberculosis (T. Radhika et al., 2020).

Anti-Alzheimer and Anti-Cox2 Activities : Certain derivatives of the compound have been tested for their anti-Alzheimer and anti-cox2 activities, showcasing their potential in neuropharmacological applications (F. Attaby et al., 2009).

作用機序

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects . For instance, a similar compound targets the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial in humans .

Mode of Action

Pyrazole derivatives are known for their potent antileishmanial and antimalarial activities

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may interfere with the life cycle of these parasites, affecting their survival and proliferation.

Pharmacokinetics

Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.

Result of Action

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may induce cell death in these parasites, thereby alleviating the symptoms of these diseases.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-30-17-8-6-15(7-9-17)18-14-19(23-22-18)16-10-12-24(13-11-16)31(28,29)21-5-3-2-4-20(21)25(26)27/h2-9,14,16H,10-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDMANJDTMWORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

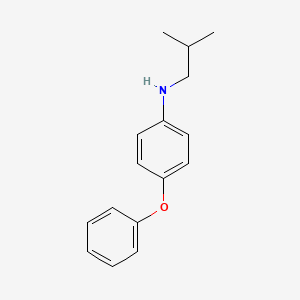

![5-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-1H-pyrazol-3-amine](/img/structure/B3074949.png)

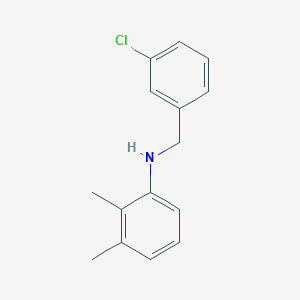

![4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B3074954.png)

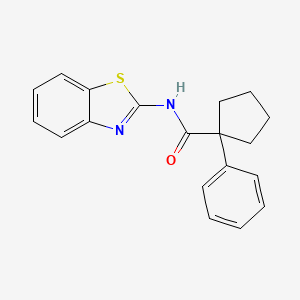

![(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3074959.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(pyridin-2-ylsulfanyl)phenyl]amino}prop-2-enenitrile](/img/structure/B3074965.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B3074973.png)